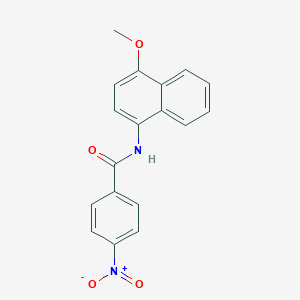

N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide

Description

N-(4-Methoxynaphthalen-1-yl)-4-nitrobenzamide is a nitrobenzamide derivative featuring a methoxy-substituted naphthalene ring linked via an amide bond to a 4-nitrobenzoyl group.

Properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-24-17-11-10-16(14-4-2-3-5-15(14)17)19-18(21)12-6-8-13(9-7-12)20(22)23/h2-11H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIWSVLMUXDXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-methoxynaphthalene with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-(4-hydroxynaphthalen-1-yl)-4-nitrobenzamide.

Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-4-aminobenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.

Medicine: Studied for its potential anticancer properties, particularly as a tubulin polymerization inhibitor.

Industry: Utilized in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells . Molecular modeling studies suggest that the compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and inhibiting cell division.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(2,2-Diphenylethyl)-4-Nitrobenzamide ()

- Structure : A 4-nitrobenzamide group attached to a 2,2-diphenylethylamine moiety.

- Key Features: Synthesis: Eco-friendly mechanochemical ball milling (solvent-free) yields 67–100% . Spectroscopy: NMR confirms amide bond formation (δ ~8.0–8.5 ppm for aromatic protons; δ ~170 ppm for carbonyl carbon in ¹³C NMR) . Mass Fragmentation: MS/MS reveals pathways involving NH-C(O) bond cleavage (m/z 150, 167, 181) and benzyl elimination (m/z 269) .

- Bioactivity : Hybrid molecules like this are explored for drug development due to nitro group-enhanced bioactivity .

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB) ()

- Structure : Combines bromo and nitro groups on benzamide with a methoxy-substituted aromatic ring.

- Key Features :

N-(6-Methyl-1,3-Benzothiazol-2-yl)-4-Nitrobenzamide ()

- Structure : Benzothiazole ring fused with nitrobenzamide.

- Key Features: Physicochemical Properties: High logP (4.2) suggests lipophilicity; polar surface area (66.5 Ų) indicates moderate solubility .

Spectroscopic and Analytical Comparisons

Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.